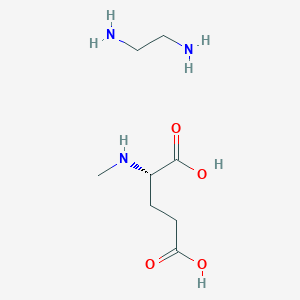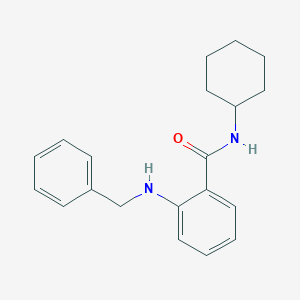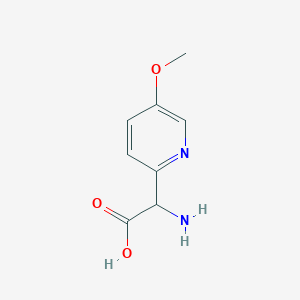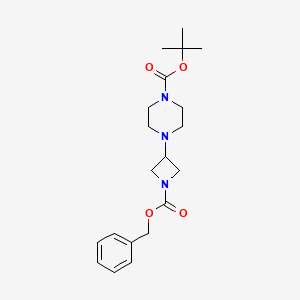
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be achieved through a series of chemical reactions. One common method involves the reaction of ethane-1,2-diamine with (2S)-2-(methylamino)pentanedioic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield derivatives with different functional groups.
Applications De Recherche Scientifique
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be compared with other similar compounds, such as:
Ethylenediamine: A simple diamine with two amine groups attached to an ethane backbone.
L-methionine: An essential amino acid with a similar structure to (2S)-2-(methylamino)pentanedioic acid.
Diethylenetriamine: A triamine with three amine groups attached to an ethane backbone.
The uniqueness of this compound lies in its combination of both ethane-1,2-diamine and (2S)-2-(methylamino)pentanedioic acid, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H19N3O4 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4.C2H8N2/c1-7-4(6(10)11)2-3-5(8)9;3-1-2-4/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1-4H2/t4-;/m0./s1 |
Clé InChI |
JSUPQUWJGIELLP-WCCKRBBISA-N |
SMILES isomérique |
CN[C@@H](CCC(=O)O)C(=O)O.C(CN)N |
SMILES canonique |
CNC(CCC(=O)O)C(=O)O.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)

![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)




![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

